molecular formula C11H13NO B1600753 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 3470-55-1

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1600753
CAS No.: 3470-55-1
M. Wt: 175.23 g/mol
InChI Key: RPQHEIVMOVOUEJ-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound with the CAS Number: 3470-55-1 and a molecular weight of 175.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 175.23 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Methods : A study by Rong et al. (2012) reports an efficient and convenient multicomponent reaction for the preparation of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives, highlighting the compound as a central structure in the synthesis of donor-acceptor systems with significant chemical properties. This synthesis method offers excellent yields, showcasing the compound's role in facilitating the creation of complex molecules (Rong et al., 2012).

Metal Complex Formation : The reaction of 2-substituted malonaldehydes with aromatic 1,2-diamines, leading to metal-free tetraaza[14]annulene derivatives, involves structures related to the 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold. This process, described by Reichardt and Scheibelein (1978), showcases the compound's relevance in forming metal complexes, which are critical for various chemical and pharmaceutical applications (Reichardt & Scheibelein, 1978).

Pharmacological Applications

NMDA Receptor Antagonists : Gawaskar et al. (2017) explored derivatives of benzo[7]annulen-7-amines, focusing on their affinity towards the GluN2B subunit of NMDA receptors. These compounds, including variations of 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, show promise in the development of selective antagonists for the treatment of neurological disorders. The study highlights the structure-activity relationships and the potential therapeutic applications of these compounds (Gawaskar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Similar compounds have been used in the development of positron emission tomography (pet) imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .

Mode of Action

The specific mode of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7It’s plausible that it may interact with its targets through hydrogen bonding, as seen with similar compounds .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-6,7,8,9-tetrahydro-5H-benzo7

Pharmacokinetics

Details regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Its molecular weight (17523 g/mol) and predicted properties such as melting point (113-114 °C), boiling point (3701±310 °C), and density (1146±006 g/cm3) may influence its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2–8 °C . Light exposure should be minimized to maintain stability .

Properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQHEIVMOVOUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457896
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-55-1
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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